6-Oxa-1-thiaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-1-thiaspiro[2.5]octane is an organic compound with the molecular formula C6H10OS. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains both oxygen and sulfur atoms, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Oxa-1-thiaspiro[2.5]octane involves the reaction of trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide. This mixture is then reacted with tetrahydrothiopyran-4-one to yield the desired compound. The reaction is typically carried out at room temperature under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for 6-Oxa-1-thiaspiro[2The use of common reagents and mild reaction conditions makes this process feasible for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-1-thiaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Oxa-1-thiaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur and oxygen metabolism.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxa-1-thiaspiro[2.5]octane involves its interaction with various molecular targets. The oxygen and sulfur atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The spiro structure also allows for unique interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-6-thiaspiro[2.5]octane: A similar compound with a slightly different arrangement of atoms.
1-Oxa-6-azaspiro[2.5]octane: Contains a nitrogen atom instead of sulfur.
1-Oxa-6-thiaspiro[2.5]octane-6,6-dioxide: An oxidized form of the compound.
Uniqueness
6-Oxa-1-thiaspiro[2.5]octane is unique due to its specific arrangement of oxygen and sulfur atoms within the spiro structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
86847-94-1 |
---|---|
Molekularformel |
C6H10OS |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
6-oxa-1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2 |
InChI-Schlüssel |
RKFOZEUYJOCFLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.